8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid
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Overview
Description
8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Mechanism of Action
Target of Action
It is known that imidazo pyridines, a class of compounds to which this molecule belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives, suggesting a wide range of potential targets .
Mode of Action
A related process involving the decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids has been reported . This process involves the displacement of the carboxylic acid group, leading to the formation of new arylated imidazo[1,2-a]pyridine derivatives .
Biochemical Pathways
Given the structural versatility of imidazo[1,2-a]pyridines, it is plausible that this compound could interact with multiple biochemical pathways .
Result of Action
Compounds in the imidazo[1,2-a]pyridine class have been associated with a variety of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid, factors such as temperature, pH, and the presence of other chemicals could potentially affect its behavior. For instance, it is recommended that this compound be stored at room temperature , suggesting that extreme temperatures might affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid typically involves the bromination of imidazo[1,2-A]pyridine-3-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products:
Substitution Reactions: Products include various substituted imidazo[1,2-A]pyridine derivatives, depending on the nucleophile used.
Oxidation Reactions: Products may include oxidized derivatives with altered functional groups.
Scientific Research Applications
8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
- 8-Chloroimidazo[1,2-A]pyridine-3-carboxylic acid
- 8-Fluoroimidazo[1,2-A]pyridine-3-carboxylic acid
- 8-Iodoimidazo[1,2-A]pyridine-3-carboxylic acid
Comparison: 8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Properties
IUPAC Name |
8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-2-1-3-11-6(8(12)13)4-10-7(5)11/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHXXXOPUINBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159831-04-5 |
Source
|
Record name | 8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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